Home > Products > Screening Compounds P31697 > Thalidomide-O-C8-Boc
Thalidomide-O-C8-Boc -

Thalidomide-O-C8-Boc

Catalog Number: EVT-2727368
CAS Number:
Molecular Formula: C26H34N2O7
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C8-Boc is a derivative of thalidomide, notable for its role as a Cereblon ligand in the recruitment of the Cereblon protein. This compound is particularly significant in the synthesis of Proteolysis Targeting Chimeras, which are innovative tools for targeted protein degradation. Thalidomide-O-C8-Boc has garnered attention for its potential applications across various fields, including chemistry, biology, and medicine, particularly in the development of new therapeutic agents and drug delivery systems.

Source and Classification

Thalidomide-O-C8-Boc can be classified as a small organic molecule with a structure that allows it to interact specifically with proteins involved in cellular degradation pathways. Its classification as a thalidomide analogue positions it within a broader category of compounds that exhibit various biological activities, including anti-cancer properties. The compound is synthesized from thalidomide through specific chemical modifications that enhance its functionality .

Synthesis Analysis

The synthesis of Thalidomide-O-C8-Boc involves several key steps and reaction conditions:

  • Starting Material: The synthesis begins with thalidomide as the primary precursor.
  • Reagents: Common reagents used include Boc anhydride and organic solvents such as dimethyl sulfoxide.
  • Reaction Conditions: The synthesis typically requires controlled temperatures and specific reaction times to optimize yield and purity. The process may involve multiple synthetic routes to achieve the desired product.

Technical Details

The synthetic routes often utilize techniques such as continuous flow synthesis to ensure consistent production on an industrial scale. This method enhances the efficiency of the reaction by allowing for better control over reaction conditions, leading to higher yields and purities.

Molecular Structure Analysis

Thalidomide-O-C8-Boc exhibits a unique molecular structure that differentiates it from other thalidomide derivatives. The specific arrangement of functional groups allows for effective binding to Cereblon, facilitating its role in targeted protein degradation.

Structure Data

  • Molecular Formula: The precise molecular formula is not provided in the search results, but it can be inferred from its derivation from thalidomide.
  • Structural Features: The compound contains a butyloxycarbonyl (Boc) group, which is crucial for its interaction with target proteins. This modification enhances its solubility and stability compared to thalidomide itself.
Chemical Reactions Analysis

Thalidomide-O-C8-Boc can undergo various chemical reactions:

  • Oxidation: This reaction modifies functional groups within the molecule.
  • Reduction: It can reduce double bonds or other functional groups.
  • Substitution: This allows for the replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and specific solvents to facilitate optimal outcomes.

Mechanism of Action

The mechanism of action for Thalidomide-O-C8-Boc revolves around its ability to bind to Cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the normal functioning of the CRL4 CRBN E3 ubiquitin ligase complex, leading to targeted degradation of specific proteins associated with various diseases.

Process Data

The compound's interaction with Cereblon initiates a cascade of biochemical events that culminate in the degradation of disease-causing proteins. This mechanism underlies its potential therapeutic applications in treating conditions like cancer and autoimmune diseases .

Physical and Chemical Properties Analysis

While specific physical and chemical properties are not detailed in the search results, general characteristics can be inferred:

  • Solubility: Thalidomide-O-C8-Boc is designed to enhance solubility compared to thalidomide, which is known for its low solubility in gastrointestinal tract fluids.
  • Stability: The structural modifications introduced by the Boc group contribute to increased stability under physiological conditions.

Further studies would be required to quantify these properties accurately .

Applications

Thalidomide-O-C8-Boc has several scientific applications:

  • Chemistry: It is utilized in synthesizing Proteolysis Targeting Chimeras for targeted protein degradation.
  • Biology: The compound plays a role in studies involving protein-protein interactions and cellular pathways.
  • Medicine: Research is ongoing into its potential for treating various diseases by degrading proteins associated with those conditions.
Introduction to Thalidomide Derivatives in Targeted Protein Modulation

Historical Evolution of Thalidomide from Teratogen to Molecular Tool

Thalidomide, initially marketed in the 1950s as a sedative and antiemetic for pregnant women, precipitated a global public health crisis when its severe teratogenic effects—manifesting as phocomelia and other congenital malformations—were epidemiologically linked to prenatal exposure [1] [4]. This tragedy prompted its withdrawal but simultaneously ignited scientific interest in its paradoxical biological activities. In 1965, Israeli physicians discovered thalidomide’s efficacy in managing erythema nodosum leprosum, leading to its reapproval for leprosy in 1998 [1] [4]. A pivotal breakthrough occurred in 1999 when single-agent activity was demonstrated against multiple myeloma, culminating in U.S. Food and Drug Administration approval in 2006 [1] [9].

The molecular renaissance of thalidomide commenced in 2010 when Handa and colleagues identified cereblon (CRBN) as its primary protein target using ferrite glycidyl methacrylate affinity beads [2] [7]. Subsequent structural studies revealed that thalidomide and its analogs (immunomodulatory imide drugs) function as molecular glues by binding CRBN, the substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding induces a neomorphic interface that recruits non-native substrates like Ikaros and Aiolos for ubiquitination and proteasomal degradation [3] [9]. This mechanistic elucidation transformed thalidomide from a clinical enigma into a foundational chemical tool for targeted protein degradation.

Table 1: Key Derivatives and Their Therapeutic Applications

CompoundTherapeutic ApplicationKey Degraded Substrates
ThalidomideErythema nodosum leprosum, Multiple MyelomaCasein Kinase 1α
LenalidomideMultiple Myeloma, Myelodysplastic SyndromesIkaros, Aiolos
PomalidomideRefractory Multiple MyelomaIkaros, Aiolos, Casein Kinase 1α
CC-885Preclinical Antineoplastic AgentGSPT1

Emergence of Thalidomide-O-C8-Boc as a CRBN-Recruiting Ligand

Thalidomide-O-C8-Boc (chemical structure: C₂₆H₃₄N₂O₇; CAS: 2225148-52-5) represents a strategic evolution in CRBN ligand design, engineered specifically for integration into proteolysis-targeting chimeras [6] [8]. Its molecular architecture comprises three critical elements: (1) the phthalimide-glutarimide core of thalidomide responsible for high-affinity CRBN binding, (2) an 8-carbon alkyl chain linker providing spatial flexibility, and (3) a tert-butyloxycarbonyl group protecting the terminal amine. This Boc moiety enables controlled derivatization during solid-phase synthesis while maintaining ligand stability [6] [8].

The octyl linker length is a deliberate optimization balancing conformational freedom and hydrophobic burden. Shorter linkers may impede ternary complex formation due to steric constraints, while longer chains increase molecular weight and logP values, compromising cellular permeability. The C8 spacer empirically facilitates optimal distance geometry between the CRBN complex and the target protein binder in proteolysis-targeting chimeras, enhancing degradation efficiency [8]. Functionally, Thalidomide-O-C8-Boc serves as the E3 ligase-recruiting module in heterobifunctional proteolysis-targeting chimeras, where it is conjugated via deprotected amine to warheads targeting disease-associated proteins like kinases, nuclear receptors, or transcription factors [6] [8].

Table 2: Structural Comparison of CRBN Ligands for Proteolysis-Targeting Chimeras Design

LigandLinker Attachment PointRepresentative Proteolysis-Targeting ChimerasLinker Length Optimization
PomalidomideAmide Nitrogen (Position 4)ARV-471 (Estrogen Receptor)C2-C8 Preferred
4-HydroxythalidomidePhenolic OxygendBet (BET Proteins)C3-C6 Optimal
Thalidomide-O-C8-BocTerminal Amine (Alkyl Chain)Preclinical CandidatesC5-C12 Explored

Significance of Boc-Protected Alkyl Chains in Molecular Design

The tert-butyloxycarbonyl group in Thalidomide-O-C8-Boc fulfills three essential chemical objectives: orthogonal protection, synthetic versatility, and enhanced stability. Boc protection permits selective amine manipulation during solid-phase synthesis of proteolysis-targeting chimeras, as it remains inert under conditions required for peptide coupling yet is readily cleaved by trifluoroacetic acid without affecting the phthalimide ring or glutarimide carbonyls [8] [10]. This orthogonality is critical when constructing complex chimeric molecules containing acid-labile or base-sensitive functional groups.

Boc carbamates exhibit exceptional resistance to nucleophilic attack and basic conditions (stable at pH 9–12), preventing premature deprotection during proteolysis-targeting chimeras assembly. The steric bulk of the tert-butyl group also suppresses racemization when coupled to chiral warheads—a significant advantage over Fmoc protection strategies requiring piperidine treatment [10]. Comparative stability studies show Boc-protected amines maintain integrity >95% after 24 hours in neutral aqueous buffers, whereas acetyl-protected analogs hydrolyze significantly under identical conditions [10]. Furthermore, the hydrophobic Boc group moderately enhances cell permeability by reducing overall polarity, as evidenced by Thalidomide-O-C8-Boc’s calculated logP (cLogP = 3.2) versus its deprotected analog (cLogP = 1.8) [6].

Table 3: Stability Profile of Amine-Protecting Groups in Chemical Biology Applications

Protecting GroupAcid StabilityBase StabilityNucleophile ResistanceOrthogonal Deprotection
tert-ButyloxycarbonylModerate-HighHighHighTrifluoroacetic Acid
FluorenylmethyloxycarbonylLowLowModeratePiperidine
AcetylLowLowLowHydroxylamine
TrifluoroacetylHighModerateHighMild Base

The Boc-C8 tether synergistically combines steric protection with conformational flexibility. Nuclear magnetic resonance studies confirm the octyl chain adopts extended zig-zag conformations that minimize hydrophobic collapse during proteolysis-targeting chimeras synthesis, while molecular dynamics simulations predict a 15–20 Å span from the CRBN binding surface—optimal for engaging diverse target proteins [8]. This design paradigm has established Thalidomide-O-C8-Boc as a versatile building block in next-generation degraders targeting undruggable oncoproteins, neurodegenerative aggregates, and viral proteomes [6] [8].

Properties

Product Name

Thalidomide-O-C8-Boc

IUPAC Name

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31)

InChI Key

XHFRZVFJJQOBAQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Solubility

not available

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.